molecular formula C23H22ClN5O2S B2948616 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide CAS No. 932339-64-5

2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2948616
CAS No.: 932339-64-5
M. Wt: 467.97
InChI Key: NNWVPQAXQDPFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-d]pyrimidinone class, characterized by a fused heterocyclic core with a thioether linkage (-S-) at position 5 and an N-(2-chlorobenzyl)acetamide side chain. Its structure integrates a benzyl group at position 6, an ethyl substituent at position 2, and a 7-oxo moiety, which collectively influence its physicochemical and pharmacological properties. Such derivatives are frequently explored for kinase inhibition, antimicrobial activity, or metabolic modulation, though specific bioactivity data for this compound remains undisclosed in the literature surveyed.

Properties

IUPAC Name

2-(6-benzyl-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-2-28-14-19-21(27-28)22(31)29(13-16-8-4-3-5-9-16)23(26-19)32-15-20(30)25-12-17-10-6-7-11-18(17)24/h3-11,14H,2,12-13,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWVPQAXQDPFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the benzyl, ethyl, and sulfanyl groups, and finally the attachment of the N-[(2-chlorophenyl)methyl]acetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrazolo[4,3-d]pyrimidine core can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The pyrazolo[4,3-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzyl and ethyl groups may enhance the compound’s binding affinity and selectivity, while the sulfanyl group can participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other pyrazolo-pyrimidinone derivatives, differing primarily in substituent groups. Key analogues include:

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Predicted logP*
Target Compound Pyrazolo[4,3-d]pyrimidinone 6-benzyl, 2-ethyl, 5-S-CH2-C(O)-NH-(2-Cl-benzyl) C25H24ClN5O2S 506.01 3.8
N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide Thiazolo[4,5-d]pyrimidinone 3-(4-ethoxyphenyl), 6-methyl, 5-S-CH2-C(O)-NH-benzyl C25H25N5O3S2 531.69 4.2
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide Pyrazolo[4,3-d]pyrimidinone 6-(4-fluorobenzyl), 1-ethyl, 3-methyl, 5-S-CH2-C(O)-NH-(2-furylmethyl) C25H25FN6O3S 508.57 2.9

Key Observations:

  • Substituent Impact: The 4-ethoxy group in ’s compound may introduce steric hindrance, while the 4-fluorobenzyl group in enhances electronegativity, influencing binding interactions.

Computational Similarity Analysis

Using Tanimoto coefficients () and molecular fingerprinting:

  • Structural Similarity: The target compound shares >85% similarity with ’s analogue (pyrazolo core, thioether linkage), but <60% with ’s thiazolo derivative.
  • Bioactivity Prediction: Hierarchical clustering () suggests analogues with pyrazolo-pyrimidinone cores may exhibit overlapping protein-target interactions, particularly with kinases or oxidoreductases.

Metabolic and Pharmacokinetic Trends

  • Metabolic Stability: The 2-chlorobenzyl group may slow oxidative metabolism compared to furylmethyl or ethoxyphenyl substituents, as halogenated aromatics resist CYP450-mediated degradation .
  • Solubility: The target compound’s higher logP vs. ’s derivative implies lower aqueous solubility, necessitating formulation optimization for in vivo applications.

Biological Activity

The compound 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide is a novel pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes existing research findings on this compound's biological activity, including its mechanisms of action and therapeutic potentials.

Chemical Structure

The compound's structure consists of a pyrazolo[4,3-d]pyrimidine core with various substituents that enhance its biological activity. The presence of the sulfanyl group and the N-(2-chlorophenyl)methyl acetamide moiety are particularly significant for its pharmacological properties.

Biological Activity Overview

Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit a range of biological activities:

  • Anticancer Activity : Numerous studies have highlighted the anticancer potential of pyrazolo derivatives. For instance:
    • A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives showed significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values as low as 1.74 µM for specific analogs .
    • The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for its efficacy as an anticancer agent .
  • Inhibition of HIF-PHD : The compound has been noted for its ability to inhibit hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), leading to increased erythropoietin (EPO) production. This mechanism is particularly relevant in treating renal anemia .
  • Anti-inflammatory Properties : Pyrazolo derivatives have also been explored for their anti-inflammatory effects. They can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

A summary of key findings from various studies illustrates the biological activity of the compound:

StudyCompoundCancer Cell LineIC50 (µM)Mechanism
13A5492.24Induces apoptosis
1aMCF-71.74Induces apoptosis
5eHepG24.55Antitumor activity
VariousMultipleVariesHIF-PHD inhibition

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[4,3-d]pyrimidine scaffold significantly affect biological activity. For example:

  • The introduction of bulky groups at specific positions enhances inhibitory activity against cancer cell lines.
  • The presence of halogen substituents (like chlorine) on the phenyl ring is crucial for maintaining high bioactivity .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazolo[4,3-d]pyrimidine core in this compound?

The pyrazolo[4,3-d]pyrimidine scaffold can be synthesized via cyclocondensation reactions using substituted pyrazole precursors. Key steps include:

  • Cyclization : Reacting 5-amino-1H-pyrazole-4-carbonitrile derivatives with ethyl acetoacetate under reflux in acetic acid to form the pyrimidine ring .
  • Sulfur incorporation : Introducing the sulfanyl group at position 5 via nucleophilic substitution using thiourea or thiol-based reagents, followed by purification via column chromatography .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) to improve yield and regioselectivity .

Q. How can spectroscopic techniques validate the compound’s structure?

A multi-technique approach is essential:

  • NMR : Confirm regiochemistry of the pyrazolo-pyrimidine core using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR. For example, the ethyl group at position 2 typically shows a triplet at δ 1.2–1.4 ppm (1H^1 \text{H}) and a quartet near δ 40–45 ppm (13C^{13} \text{C}) .
  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., benzyl vs. chlorophenyl orientations) by growing single crystals in methanol/ethyl acetate mixtures and analyzing with a Bruker D8 Venture diffractometer .
  • HRMS : Verify molecular formula (e.g., expected [M+H]+^+ for C23_{23}H22_{22}ClN5_5O2_2S: 484.1215) .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Enzyme inhibition : Screen against kinases (e.g., PIM-1) using fluorescence polarization assays, with IC50_{50} values calculated via dose-response curves .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HCT-116) using MTT assays, comparing results to structurally related analogs to identify SAR trends .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

  • Variable selection : Prioritize factors like temperature, catalyst loading (e.g., Pd/C), and solvent ratio using fractional factorial designs to reduce experimental runs .
  • Response surface modeling : Apply central composite design (CCD) to predict optimal conditions (e.g., 95°C, 0.5 mol% catalyst in ethanol/water 3:1) for maximizing yield (>85%) .
  • Validation : Confirm predicted outcomes with triplicate runs and analyze residuals to refine models .

Q. How to resolve contradictions in structure-activity relationship (SAR) data?

  • Molecular docking : Use AutoDock Vina to simulate binding poses in target proteins (e.g., kinase domains). Compare predicted interactions (e.g., hydrogen bonds with benzyl groups) to experimental IC50_{50} discrepancies .
  • Metabolite profiling : Conduct LC-MS to identify off-target metabolites (e.g., sulfoxide derivatives) that may skew activity results .
  • Crystallographic analysis : Re-examine substituent conformations in active vs. inactive analogs to detect steric clashes or electronic mismatches .

Q. What advanced computational methods support mechanistic studies?

  • DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites in the pyrazolo-pyrimidine core, guiding functionalization strategies .
  • MD simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories in GROMACS) to assess binding stability and entropy contributions .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and optimize lead compounds .

Q. How can AI-driven platforms enhance synthesis and analysis workflows?

  • Reaction optimization : Implement Bayesian optimization algorithms to autonomously adjust parameters (e.g., pH, stoichiometry) in flow-chemistry setups, reducing trial-and-error .
  • Data integration : Use platforms like COMSOL Multiphysics to couple reaction kinetics data with thermal profiles, identifying exothermic risks during scale-up .

Methodological Notes

  • Contradictory evidence : Discrepancies in reported yields (e.g., 60% vs. 85%) may arise from solvent purity or moisture sensitivity; always pre-dry reagents and use inert atmospheres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.